Lipophilicity (LogP) vs. Unsubstituted 4-Hydroxycoumarin
The introduction of the 6-chloro and 3-methyl substituents significantly increases lipophilicity compared to the unsubstituted 4-hydroxycoumarin scaffold. The target compound has a calculated LogP of 2.46 [1], whereas unsubstituted 4-hydroxycoumarin has a LogP of approximately 1.35–1.60 [2]. This represents a lipophilicity increase of approximately 0.9–1.1 LogP units, corresponding to an estimated 8- to 12-fold increase in partition coefficient, which directly impacts membrane permeability and cellular uptake in biological assays.
| Evidence Dimension | Lipophilicity (LogP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.46 |
| Comparator Or Baseline | 4-Hydroxycoumarin (unsubstituted): LogP ≈ 1.35–1.60 |
| Quantified Difference | Δ LogP ≈ 0.9–1.1 units (≈ 8–12× higher lipophilicity) |
| Conditions | Calculated/predicted LogP values based on consensus models; experimental validation pending |
Why This Matters
This differential lipophilicity determines passive membrane permeability and influences compound distribution in cellular and tissue-based assays, making the target compound more suitable for intracellular target engagement studies than unsubstituted 4-hydroxycoumarin.
- [1] Molbase. 6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one. Compound Data Sheet. CAS: 197504-51-1. LogP: 2.4604. View Source
- [2] PubChem. 4-Hydroxycoumarin. Compound Summary. CID: 54682930. XLogP3: 1.6. View Source
